molecular formula C23H21ClN4O B11541101 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-20-4

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Katalognummer: B11541101
CAS-Nummer: 311318-20-4
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: YGKKOKKOSGOTFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hexahydroquinoline derivative featuring a pyridin-3-yl substituent at position 4, a 4-chlorophenyl group at position 1, and a 7,7-dimethyl motif. Its synthesis involves a multicomponent reaction of 5,5-disubstituted-1,3-cyclohexanedione with 4-substituted aniline in ethanol and piperidine, yielding derivatives with diverse substituents (R = H, Me, Cl; R1, R’1 = H, CH3; R2 = H, CH3, OCH3, Cl, Br, NO2) . Structural characterization employs IR, ¹H NMR, mass spectroscopy, and elemental analysis . The compound’s molecular weight ranges from 466 to 545 g/mol, with carbon (60.95–73.08%), hydrogen (3.89–5.43%), and nitrogen (10.26–12.54%) content varying based on substituents . Melting points span 268–287°C, reflecting structural rigidity influenced by substituent bulk and polarity .

Eigenschaften

CAS-Nummer

311318-20-4

Molekularformel

C23H21ClN4O

Molekulargewicht

404.9 g/mol

IUPAC-Name

2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H21ClN4O/c1-23(2)10-18-21(19(29)11-23)20(14-4-3-9-27-13-14)17(12-25)22(26)28(18)16-7-5-15(24)6-8-16/h3-9,13,20H,10-11,26H2,1-2H3

InChI-Schlüssel

YGKKOKKOSGOTFV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Procedure

  • Reactants :

    • 4-Chlorobenzaldehyde (1.0 mmol)

    • Pyridin-3-amine (1.0 mmol)

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione; 1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Catalyst: [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol)

    • Solvent: Ethanol (3–4 mL)

  • Conditions :

    • Stirred at room temperature for 5–20 minutes.

    • Reaction monitored via TLC (hexane/ethyl acetate).

  • Workup :

    • Filtered, washed with cold water, and crystallized from ethanol.

Key Data

ParameterValue
Yield92–98%
Reaction Time<30 minutes
Catalyst Reusability5 cycles without loss

Mechanistic Insight :

  • The ionic liquid activates aldehydes for Knoevenagel condensation with malononitrile, followed by Michael addition of dimedone and cyclization.

Solvent-Free Synthesis Using Zr(HPO₄)₂

Procedure

  • Reactants :

    • 4-Chlorobenzaldehyde (1.0 mmol)

    • Pyridin-3-amine (1.0 mmol)

    • Dimedone (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Catalyst: Zr(HPO₄)₂·H₂O (10 mol%)

  • Conditions :

    • Heated at 80°C under solvent-free conditions for 2 hours.

  • Workup :

    • Cooled, diluted with water, and filtered.

Key Data

ParameterValue
Yield95–98%
Catalyst Loading10 mol%
Eco-Scale Score78/100

Advantages :

  • Eliminates organic solvents, reducing waste.

DMAP-Catalyzed Reflux Method

Procedure

  • Reactants :

    • 4-Chlorobenzaldehyde (1.0 mmol)

    • Pyridin-3-amine (1.0 mmol)

    • Dimedone (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Catalyst: 4-(Dimethylamino)pyridine (DMAP; 10 mol%)

    • Solvent: Ethanol (20 mL)

  • Conditions :

    • Refluxed for 2–3 hours.

  • Workup :

    • Filtered and recrystallized from ethanol.

Key Data

ParameterValue
Yield85–90%
Reaction Time2–3 hours
Purity>99% (HPLC)

Limitation :

  • Longer reaction time compared to catalytic methods.

Comparative Analysis of Methods

MethodYield (%)TimeCatalyst ReusabilityEnvironmental Impact
Ionic Liquid92–98<30 minYesModerate
Zr(HPO₄)₂95–982 hoursYesLow
DMAP Reflux85–902–3 hoursNoHigh

Key Trends :

  • Solid acids (e.g., Zr(HPO₄)₂) balance efficiency and sustainability.

  • Ionic liquids enable ultrafast synthesis but require solvent handling.

Mechanistic Pathway

  • Knoevenagel Condensation :

    • Aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition :

    • Dimedone attacks the unsaturated nitrile.

  • Cyclization :

    • Intramolecular amine addition forms the hexahydroquinoline core.

  • Tautomerization :

    • Keto-enol tautomerism stabilizes the product.

Catalytic Role :

  • Acidic catalysts protonate carbonyl groups, accelerating cyclization.

Challenges and Optimization

  • Regioselectivity : Pyridin-3-amine must be positioned at C4; steric effects from dimedone favor this orientation.

  • Scale-Up : Continuous flow reactors improve yield for gram-scale synthesis.

  • Purity : Recrystallization from ethanol removes unreacted malononitrile.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-1-(4-Chlorphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Chinolinderivaten.

    Reduktion: Bildung von reduzierten Hexahydrochinolinderivaten.

    Substitution: Bildung von substituierten Chlorphenylderivaten.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C18H18ClN3O
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 311318-20-4

Structure

The compound features a unique structure that includes a chlorophenyl group and a pyridinyl group attached to a hexahydroquinoline framework. This structural complexity contributes to its diverse applications.

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry. Research indicates that it exhibits potential anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation. Notably, it has been studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle.

Case Study: Anticancer Activity

A study published in Crystals highlights the synthesis and evaluation of derivatives related to this compound that demonstrate significant breast anticancer activity. The research shows that modifications to the core structure can enhance potency against various cancer cell lines .

Materials Science

In materials science, 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Research Insights

Research has indicated that compounds with similar structures can exhibit desirable electronic characteristics that facilitate charge transport and light emission. Further studies are needed to optimize these properties for practical applications .

Biological Research

The compound is also utilized in biological research for studying enzyme inhibition and receptor binding interactions. Its ability to interact with biological targets makes it a valuable tool for understanding various biochemical pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-chlorobenzaldehyde with dimedone in the presence of ammonium acetate and acetic acid followed by reaction with 3-cyanopyridine under reflux conditions .

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing sodium borohydride.
  • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with other molecular pathways and receptors is under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

Key analogs differ in substituents at positions 1, 4, and 7, leading to distinct electronic and steric effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Target Compound 1: 4-ClPh; 4: Pyridin-3-yl; 7,7: (CH3)2 C23H22ClN3O ~466–545 268–287 Antimicrobial screening candidate
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 1: 4-FPh; 4: Pyridin-3-yl C21H17FN4O 380.39 N/A Structural analog with altered halogen electronegativity
2-Amino-1-(3-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-5-oxo-7-phenyl-hexahydroquinoline-3-carbonitrile 1: 3-ClPh; 4: 3,4,5-(OCH3)3Ph; 7: Ph C30H26ClN3O4 ~539.99 N/A Enhanced solubility from methoxy groups
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4: Ph; fused chromene ring C17H17N3O 279.34 N/A Reduced steric hindrance vs. hexahydroquinoline

Crystallographic and Spectroscopic Insights

  • X-ray Diffraction: The target compound’s analogs (e.g., 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile) exhibit planar quinoline cores with dihedral angles <10° between aromatic rings, confirmed via SHELX-refined crystallography .
  • ¹H NMR Shifts : Pyridin-3-yl protons resonate at δ 8.50–8.70 ppm, distinct from thienyl (δ 7.20–7.50 ppm) or phenyl (δ 7.00–7.30 ppm) analogs, aiding structural elucidation .

Biologische Aktivität

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H28ClN3O4
  • Molecular Weight : 493.98 g/mol
  • CAS Number : 311777-77-2

The compound features a complex structure that includes a hexahydroquinoline core with various substituents that may influence its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyridine exhibit broad-spectrum antimicrobial properties. The presence of the pyridine moiety in this compound suggests potential activity against bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial500
Compound BAntifungal250
Compound CAntiviral200

Antiviral Activity

The compound has shown promise in antiviral applications. Studies suggest that similar structures may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

In vitro studies have demonstrated that compounds with similar structural characteristics can exhibit IC50 values ranging from 7.50 to 20.83 μM against HIV-1 . The electronic properties of substituents play a crucial role in enhancing antiviral potency.

Antitumor Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Case Study:
A study involving a related quinoline derivative reported significant cytotoxic effects against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values below 10 μM . This indicates a potential for further development as an anticancer agent.

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in pathogen metabolism.
  • Interference with DNA/RNA Synthesis : Some derivatives exhibit the ability to bind to nucleic acids, disrupting replication.
  • Induction of Apoptosis : Certain structural features can trigger programmed cell death in malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the aromatic rings and nitrogen heterocycles can significantly alter potency and selectivity.

Key Findings:

  • Electron-withdrawing groups enhance antiviral activity.
  • Substituents at specific positions on the phenyl ring can increase antibacterial efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile to improve yield and reproducibility?

  • Methodological Answer : The synthesis often involves multi-step reactions, including cyclocondensation of β-chloroenaldehyde derivatives with active methylene compounds. Key intermediates like 4-(pyridin-3-yl)-substituted enaminones are critical. For reproducibility, precise control of reaction conditions (e.g., temperature at 80–100°C, anhydrous ethanol as solvent) and stoichiometric ratios (1:1.2 for enaminone to nitrile) is essential. Catalyst-free approaches under reflux conditions can minimize side reactions .

Q. What analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the hexahydroquinoline core (e.g., triclinic crystal system, space group P1) .
  • NMR spectroscopy : 1H^1H NMR signals at δ 1.20–1.40 ppm (geminal dimethyl groups) and δ 6.80–8.50 ppm (aromatic protons) are diagnostic. 13C^{13}C NMR peaks at ~110–120 ppm confirm nitrile and pyridyl carbons .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>98%) .

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Cross-validate using complementary techniques. For example, if 1H^1H NMR shows unexpected splitting, employ 1H^1H-13C^{13}C HSQC to assign coupling or use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 435.1582). Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent inclusion or polymorphism, necessitating repeated recrystallization from DMF/ethanol .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of the pyridin-3-yl substitution in this compound?

  • Methodological Answer : The pyridin-3-yl group is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the hexahydroquinoline core. DFT calculations suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) activate the quinoline ring for attack by pyridine-3-amine. Kinetic studies under varying pH (6–8) and solvent polarity (DMF vs. THF) can elucidate transition states .

Q. How does the conformational flexibility of the hexahydroquinoline ring influence biological activity?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) to analyze ring puckering and chair-boat transitions. Correlate with experimental IC50_{50} values in biological assays. For example, a flattened chair conformation may enhance binding to kinase targets by exposing the 4-chlorophenyl group .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), permeability (Caco-2 > 5 × 106^{-6} cm/s), and cytochrome P450 inhibition (CYP3A4 flagged).
  • Docking Studies : AutoDock Vina with protein targets (e.g., EGFR kinase, PDB ID: 1M17) can prioritize substituents for synthetic modification .

Q. How can solvent polarity and proticity affect the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in aprotic solvents (e.g., DMSO) show <5% degradation, while protic solvents (e.g., methanol) induce hydrolysis of the nitrile group. Monitor via UV-Vis (λmax_{\text{max}} 270 nm) and FTIR (loss of C≡N stretch at 2200 cm1^{-1}) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at C7).
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 4% w/v) to assess free fraction availability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.